H-DL-TYR(ME)-OH
Description
Overview of Tyrosine and its Post-Translational Modifications in Biological Systems
Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins. wikipedia.org First identified in 1846 by German chemist Justus von Liebig from casein in cheese, its name is derived from the Greek "tyrós" for cheese. wikipedia.org Structurally, it is an amino acid with a polar side group containing a phenol (B47542) functional group, classifying it as 4-hydroxyphenylalanine. wikipedia.org While generally considered a hydrophobic amino acid, it is more hydrophilic than phenylalanine. wikipedia.org Tyrosine plays a critical role in numerous biological processes, including the synthesis of proteins, hormones, and neurotransmitters. ontosight.ai
Following protein synthesis via the translation of mRNA, proteins can undergo chemical changes known as post-translational modifications (PTMs). wikipedia.org These modifications involve the covalent attachment of functional groups to amino acid side chains, expanding the protein's functional capacity. wikipedia.org The hydroxyl group on tyrosine's phenol ring makes it a frequent site for PTMs, which are crucial for regulating protein activity, function, and intracellular transport. wikipedia.orgacs.org
The three major post-translational modifications that occur on tyrosine residues are phosphorylation, sulfation, and nitration. acs.orgnih.gov
Phosphorylation: This is a reversible and common PTM where a phosphate (B84403) group is added to the hydroxyl group of tyrosine. wikipedia.org Catalyzed by specific enzymes called kinases, tyrosine phosphorylation is a key mechanism in signal transduction pathways that control cell growth, differentiation, and metabolism. acs.org
Sulfation: Tyrosine sulfation is the enzyme-catalyzed transfer of a sulfo group to the hydroxyl group of a tyrosine residue. creative-proteomics.com This modification is typically found on secreted and extracellular proteins and plays a significant role in protein-protein interactions, hormone regulation, and viral entry into host cells. creative-proteomics.comnih.gov Up to 1% of all tyrosine residues in an organism may be sulfated, making it one of the most abundant PTMs. creative-proteomics.com
Nitration: This modification involves the addition of a nitro group (-NO2) to the 3' position of the phenolic ring. acs.org Tyrosine nitration is often a marker of oxidative stress in cells and is associated with various pathological conditions. acs.org
| Modification | Added Group | Key Role | Common Location |
|---|---|---|---|
| Phosphorylation | Phosphate (-PO₃²⁻) | Signal Transduction, Enzyme Regulation acs.org | Intracellular Proteins |
| Sulfation | Sulfo (-SO₃⁻) | Protein-Protein Interactions, Molecular Recognition creative-proteomics.comnih.gov | Secreted & Extracellular Proteins creative-proteomics.com |
| Nitration | Nitro (-NO₂) | Marker of Oxidative Stress acs.org | Various Proteins under Pathological Conditions |
Rationale for Academic Research into O-Methylated Tyrosine Derivatives
Academic and industrial researchers synthesize and utilize derivatives of amino acids to probe and manipulate biological systems. O-methylated tyrosine derivatives, such as O-Methyl-DL-Tyrosine (H-DL-TYR(ME)-OH), are valuable tools in biochemistry and pharmaceutical development for several reasons.
The primary rationale for using O-methylated tyrosine is its function as a stable mimic or blocker of natural tyrosine PTMs. The methyl group (–CH₃) attached to the oxygen of the phenol ring physically prevents the addition of phosphate or sulfate (B86663) groups. This allows researchers to investigate the specific consequences of preventing tyrosine phosphorylation or sulfation at a particular site within a protein, helping to elucidate the function of that specific modification.
Furthermore, these derivatives serve as important building blocks in peptide synthesis. chemimpex.com Incorporating O-Methyl-DL-Tyrosine into a peptide sequence can alter the peptide's properties. For instance, the methoxy (B1213986) group can enhance solubility and stability. chemimpex.com This modification is used in the development of novel therapeutic agents, including peptide-based drugs, to potentially improve their pharmacokinetic profiles. chemimpex.com
O-methylated tyrosine derivatives are also employed as inhibitors or probes to study enzyme activity. For example, O-Methyl-L-tyrosine is known to inhibit the enzyme tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters like dopamine (B1211576). chemimpex.comnih.gov By studying these inhibitory effects, researchers can gain insights into neurotransmitter synthesis, metabolic pathways, and the mechanisms of neurological disorders. chemimpex.com Studies have also investigated methylated tyrosine derivatives in reactions catalyzed by L-amino acid oxidase (LAAO) to understand the effect of the methyl substituent on enzyme activity. nih.gov
| Research Application | Mechanism/Purpose | Example Field of Study |
|---|---|---|
| PTM Mimic/Blocker | The methyl group sterically hinders natural modifications like phosphorylation or sulfation, allowing for functional studies. | Cell Signaling, Protein Function Analysis |
| Peptide Synthesis | Used as a building block to create peptides with enhanced stability or modified biological activity. chemimpex.comchemimpex.com | Drug Development, Pharmaceutical Research chemimpex.com |
| Enzyme Inhibition | Acts as an inhibitor for enzymes like tyrosine hydroxylase to study metabolic pathways. chemimpex.com | Neuroscience, Biochemistry chemimpex.comnih.gov |
| Biochemical Probes | Used to study protein interactions and enzyme mechanisms. chemimpex.com | Metabolic Pathway Analysis, Disease Mechanism Research chemimpex.com |
Historical Context of O-Methyl-DL-Tyrosine Discovery and Early Research Applications
While the parent amino acid tyrosine was discovered in 1846, the synthesis and application of its derivatives like O-Methyl-DL-Tyrosine occurred much later, in line with the advancement of synthetic organic chemistry and the rise of molecular biology in the 20th century. wikipedia.org The ability to chemically modify amino acids and incorporate them into peptides opened a new frontier for studying biological processes at the molecular level.
The deliberate use of unnatural amino acids (UAAs) to probe protein function gained traction following foundational discoveries in molecular biology. acs.org Early work demonstrated the flexibility of the cell's translational machinery to incorporate modified amino acids, paving the way for more complex investigations. acs.org
Early research applications of O-methylated tyrosine derivatives focused on their ability to interact with enzymes that naturally process tyrosine. For example, O-methyl derivatives of tyrosine were synthesized to be evaluated as potential inhibitors for the enzyme tyrosine phenol-lyase. researchgate.net This enzyme can be used for the industrial production of L-DOPA, a precursor to dopamine and a key medication for Parkinson's disease. researchgate.net More recent research has continued to explore the interaction of O-methyl-l-tyrosine with enzymes like L-amino acid oxidase, using it to study enzymatic reaction mechanisms and inhibitory effects. nih.gov These studies highlight the compound's enduring value as a tool for fundamental biochemical research.
| Property | Value | Reference |
|---|---|---|
| Synonyms | p-Methoxy-DL-phenylalanine, 4-Methoxy-DL-tyrosine | aksci.com |
| CAS Number | 7635-29-2 | aksci.comchemicalbook.com |
| Molecular Formula | C₁₀H₁₃NO₃ | aksci.com |
| Molecular Weight | 195.22 g/mol | aksci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBMYRBIABFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873658 | |
| Record name | O-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7635-29-2, 3308-72-3, 6230-11-1 | |
| Record name | O-Methyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methyl-DL-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC101132 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC30082 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-METHYL-DL-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies and Chemical Transformations of O Methyl Dl Tyrosine
O-Methyl-DL-Tyrosine as a Building Block in Peptide Synthesis
The methylation of the tyrosine hydroxyl group prevents potential side reactions, such as phosphorylation or sulfation, and alters the electronic properties of the aromatic ring. This makes O-methyl-tyrosine a valuable tool for modifying peptide structure and function. It is incorporated into peptide chains using both solid-phase and solution-phase synthesis techniques.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides in a laboratory setting. beilstein-journals.orgbrieflands.com In this technique, the peptide is built sequentially while one end is anchored to an insoluble resin support. peptide.com For the incorporation of O-methyl-tyrosine, appropriately protected derivatives are required.
The most common derivatives are N-Boc-O-methyl-tyrosine (Boc-Tyr(Me)-OH) and N-Fmoc-O-methyl-tyrosine (Fmoc-Tyr(Me)-OH) . researchgate.netmdpi.comchemimpex.compeptide.com
Boc-Tyr(Me)-OH is used in Boc-based SPPS. The Boc (tert-butyloxycarbonyl) group protects the N-terminus and is removed with a moderately strong acid like trifluoroacetic acid (TFA) at each cycle. peptide.comchemimpex.com
Fmoc-Tyr(Me)-OH is utilized in the more common Fmoc-based SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is base-labile and is typically removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.comresearchgate.net
The general cycle for incorporating O-methyl-tyrosine via SPPS involves:
Deprotection of the N-terminal amino group of the resin-bound peptide chain.
Coupling of the activated carboxyl group of the protected O-methyl-tyrosine derivative (e.g., Boc-Tyr(Me)-OH or Fmoc-Tyr(Me)-OH) to the newly freed amino group. Coupling agents like HBTU or TBTU are often used to facilitate this amide bond formation. researchgate.netresearchgate.net
Washing the resin to remove excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is complete. The O-methyl group on the tyrosine side chain is stable to the standard conditions of both Boc and Fmoc SPPS, including the final cleavage of the peptide from the resin. peptide.com This stability makes it a useful modification for creating analogues of biologically active peptides, such as vasopressin and oxytocin (B344502) antagonists. peptide.comnih.gov
Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need to isolate and purify intermediates after each step, remains a critical methodology, particularly for large-scale production of peptides. beilstein-journals.orgug.edu.pl
In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent. ug.edu.pl The incorporation of O-methyl-tyrosine follows the fundamental principles of this method:
Protection: The N-terminal amino group and the C-terminal carboxyl group of the respective amino acids or peptide fragments are protected. For O-methyl-tyrosine, an N-protected derivative like Boc-Tyr(Me)-OH or Cbz-Tyr(Me)-OH (Benzyloxycarbonyl-O-methyl-L-tyrosine) is used. prepchem.com
Activation and Coupling: The free carboxyl group of the incoming N-protected O-methyl-tyrosine is activated using a coupling reagent (e.g., a carbodiimide) to facilitate the formation of a peptide bond with the free amino group of the other component. beilstein-journals.org
Deprotection and Purification: After coupling, one of the protecting groups is selectively removed to allow for the next coupling step. The intermediate peptide is purified, often by precipitation or crystallization, before proceeding. ug.edu.pl
This method allows for the synthesis of peptide fragments which can then be joined together in a convergent synthesis strategy, which is often more efficient for producing long peptides. ug.edu.pl O-methyl-tyrosine has been incorporated into peptides via solution-phase synthesis to create various analogues for research and therapeutic development. nih.govgoogle.com
Protecting Group Strategies in O-Methyl-DL-Tyrosine Peptide Chemistry
Nα-Amino Group Protection: The most common protecting groups for the α-amino function are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. researchgate.net The Fmoc group is typically removed using a base such as piperidine, while the Boc group is cleaved with an acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.com The choice between Fmoc and Boc for the N-terminus dictates the type of protection used for other reactive groups in the peptide sequence to ensure selective removal, a concept known as orthogonality. iris-biotech.depeptide.com
C-Carboxyl Group Protection: The carboxyl group is often activated for peptide bond formation or protected as an ester, for instance, a methyl or benzyl (B1604629) ester, particularly in solution-phase synthesis. In solid-phase peptide synthesis (SPPS), the C-terminal amino acid is anchored to a resin, which serves as the carboxyl protecting group. peptide.com
The stability of the O-methyl ether on the tyrosine side chain is a key advantage, as it is resistant to the acidic conditions used for Boc removal and cleavage from many resins (e.g., TFA, HF), as well as the basic conditions for Fmoc removal. iris-biotech.dethieme-connect.de This contrasts with the O-benzyl (Bzl) protection of tyrosine, which can be unstable to repeated TFA treatments in Boc-SPPS, or the O-tert-butyl (tBu) group, which requires strong acid for final cleavage in the Fmoc/tBu strategy. thieme-connect.de
| Protecting Group | Target Moiety | Removal Conditions | Strategy Compatibility |
| Fmoc | α-Amino | 20% Piperidine in DMF | Fmoc/tBu |
| Boc | α-Amino | 25-50% TFA in DCM | Boc/Bzl |
| Methyl/Ethyl Ester | C-Carboxyl | Saponification (e.g., NaOH) | Solution Phase |
| Benzyl Ester (Bzl) | C-Carboxyl | Hydrogenolysis, Strong Acid (HF) | Solution Phase, Boc/Bzl |
| Resin Linkage | C-Carboxyl | Varies (e.g., TFA, HF) | SPPS |
This table summarizes common protecting groups used in peptide chemistry, which are applicable to O-Methyl-DL-tyrosine.
Epimerization Control and Stereochemical Integrity in Peptide Coupling Reactions Involving O-Methyl-DL-Tyrosine
A significant challenge in peptide synthesis is the prevention of epimerization—the loss of stereochemical integrity at the α-carbon of the activated amino acid. mdpi.com This side reaction is problematic as it leads to diastereomeric impurities that are often difficult to separate from the desired product, potentially altering the final peptide's biological activity. mdpi.com Epimerization can occur through two primary mechanisms: direct enolization via proton abstraction by a base, or more commonly, through the formation of a 5(4H)-oxazolone intermediate. mdpi.com
The formation of the oxazolone (B7731731) is particularly prevalent during the activation of the carboxyl group of an N-protected amino acid, which is a necessary step for forming the peptide bond. mdpi.comuniurb.it The acidity of the α-proton is increased upon activation, making it susceptible to abstraction by a base, leading to the formation of the planar, achiral oxazolone ring. Subsequent attack by the amine component can occur from either face of the ring, resulting in a mixture of L- and D-isomers. mdpi.com
Several factors influence the rate of epimerization:
The Coupling Reagent: The choice of coupling reagent is critical. While highly reactive reagents can speed up the desired peptide bond formation, they can also promote oxazolone formation. uniurb.it The development of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) was a major advance, as they act as activated ester intermediates that are less prone to racemization. acs.org Modern uronium/guanidinium salts like HATU are often formulated with such additives to minimize epimerization. acs.orgresearchgate.net
The Base: The presence and strength of the base used during coupling can significantly impact stereochemical integrity. Tertiary amines like diisopropylethylamine (DIPEA) are commonly used, but their concentration and the order of addition of reagents must be carefully controlled. researchgate.net
The Amino Acid Side Chain: Sterically hindered amino acids can sometimes be more prone to epimerization due to slower coupling rates, which allows more time for the oxazolone intermediate to form and racemize.
While specific studies focusing exclusively on the epimerization of O-Methyl-DL-tyrosine are not prevalent, the general principles of epimerization control apply. The use of modern coupling reagents combined with additives is the standard approach to maintain stereochemical integrity. nih.gov For instance, using HATU in the presence of an additive like HOAt or Oxyma Pure is a preferred method for difficult couplings. nih.gov
| Coupling Reagent/Additive | Description | Impact on Epimerization |
| Carbodiimides (e.g., DCC, DIC) | Forms a reactive O-acylisourea intermediate. | High risk of epimerization without an additive. acs.org |
| HOBt / OxymaPure | Additives that form less reactive, more stable active esters. | Significantly suppresses epimerization when used with carbodiimides. acs.org |
| Uronium/Aminium Reagents (e.g., HATU, HBTU) | Highly efficient coupling reagents. | Generally low epimerization, especially HATU, due to the built-in reactivity of the HOAt moiety. acs.orgresearchgate.net |
This table outlines the role of different coupling reagents and additives in controlling epimerization during peptide synthesis.
Chemical Modifications and Derivatization of O-Methyl-DL-Tyrosine
Beyond its use as a building block in peptide synthesis, O-Methyl-DL-tyrosine can be chemically modified at its termini or its side chain to create novel derivatives and peptidomimetics with unique properties.
N-Terminal and Carboxyl-Terminal Derivatization of O-Methyl-DL-Tyrosine
The α-amino and carboxyl groups of O-Methyl-DL-tyrosine are available for a wide range of chemical transformations, similar to other amino acids. researchgate.net
N-Terminal Derivatization: The primary amino group can undergo N-acylation through reaction with acylating agents. google.comgoogle.com For example, derivatization with N-alkyl-nicotinic acid N-hydroxysuccinimide esters can be used to introduce a tag for analytical purposes. google.comgoogle.com This type of reaction proceeds via nucleophilic displacement of the N-hydroxysuccinimide (NHS) group by the α-amino group of the amino acid. google.com
Carboxyl-Terminal Derivatization: The carboxyl terminus can be modified, most commonly through esterification. nih.gov For instance, reaction with pentafluorobenzyl (PFB) bromide in the presence of a base can form PFB esters, which are useful in analytical methods like gas chromatography-mass spectrometry due to their electron-capturing properties. tue.nl This derivatization modifies the amphoteric nature of the amino acid, allowing for easier extraction and analysis. tue.nl
Side-Chain Modifications of O-Methyl-DL-Tyrosine Beyond Phenolic Methylation
The aromatic ring of O-Methyl-DL-tyrosine, while having its phenolic hydroxyl group blocked, remains susceptible to further chemical modification, primarily through electrophilic aromatic substitution. The existing methoxy (B1213986) group is an activating, ortho-, para- directing group. Since the para position is occupied by the alanine (B10760859) side chain, further substitutions are directed to the ortho positions (C2 and C6).
A key example of such a modification is further methylation on the aromatic ring. Palladium-catalyzed C-H activation provides a powerful tool for the regioselective methylation of arenes. rsc.org For example, directing groups such as picolinamide (B142947) can be installed on the N-terminus to direct palladium-catalyzed ortho-methylation, which has been used to synthesize di-methylated tyrosine analogues. rsc.org A similar strategy could be applied to an O-methyl-tyrosine precursor to generate 2-methyl-4-methoxy-phenylalanine or 2,6-dimethyl-O-methyl-tyrosine derivatives. The synthesis of (L)-2-methyl tyrosine (Mmt) has been achieved through palladium-catalyzed ortho-C(sp2)–H activation, highlighting the feasibility of such regioselective modifications. nih.govresearchgate.net
Other modifications could include halogenation (e.g., bromination or iodination) or nitration on the activated aromatic ring, leading to a variety of substituted O-Methyl-DL-tyrosine analogues. anaspec.com
Formation of O-Methyl-DL-Tyrosine Containing Peptidomimetics and Analogues
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation or better bioavailability. upc.edu O-Methyl-DL-tyrosine and its derivatives are valuable building blocks for creating such analogues.
The replacement of a standard amino acid like phenylalanine or tyrosine with O-Methyl-tyrosine in a peptide sequence is a common strategy to probe the role of the phenolic hydroxyl group. upc.edu Since the O-methyl group blocks hydrogen bonding and potential phosphorylation at that site, its incorporation can reveal critical structure-activity relationships (SAR). wikipedia.org
Furthermore, O-Methyl-DL-tyrosine can be incorporated into more complex scaffolds that move beyond the traditional peptide backbone. upc.edu For example, it can be a component in cyclic depsipeptides, which contain both amide and ester bonds in their backbone. rsc.org The synthesis of analogues of natural products like the chondramides has involved incorporating various β-tyrosine analogues to study their cytotoxic properties. rsc.org O-Methyl-DL-tyrosine could be used in a similar fashion to create novel macrocyclic structures with potential therapeutic applications. nih.gov The incorporation of such non-standard amino acids can also induce specific secondary structures, such as turns or helices, which can be crucial for biological activity. upc.edu
Iii. Stereochemical Investigations of O Methyl Dl Tyrosine
Enantiomeric Purity Determination and Analysis Techniques for O-Methyl-DL-Tyrosine
Determining the enantiomeric purity of O-Methyl-DL-tyrosine is essential for understanding its specific effects in various applications. Several analytical techniques are employed to separate and quantify the individual enantiomers.
Chiral chromatography is a cornerstone for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction with the enantiomers, leading to differential retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the enantiomeric separation of amino acids and their derivatives. For O-Methyl-DL-tyrosine, this can be achieved by using a chiral stationary phase. For instance, a teicoplanin-based chiral stationary phase has been shown to be effective in resolving the enantiomers of various amino acid derivatives. google.commst.edu The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers, with the stability of these complexes differing for the D- and L-forms, leading to different elution times. nih.gov
Marfey's Method: Marfey's method is a well-established pre-column derivatization technique used for the determination of the absolute configuration of amino acids. acs.orgresearchgate.net The method involves reacting the amino acid enantiomers with a chiral derivatizing agent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) or its variants. acs.orgrsc.org This reaction forms diastereomers that can be readily separated and quantified using standard reversed-phase HPLC. nih.gov The elution order of the diastereomers is predictable, allowing for the assignment of the absolute configuration of the original amino acid. researchgate.net For O-Methyl-DL-tyrosine, derivatization with L-FDAA would yield L-FDAA-D-O-Methyl-tyrosine and L-FDAA-L-O-Methyl-tyrosine, which exhibit different retention times on a C18 column. acs.org Variants of Marfey's reagent, such as those with different amino acid amides (e.g., valine, leucine), have been developed to improve the resolution for specific amino acids. mdpi.comstudylib.net
Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another powerful technique for enantiomeric separation. researchgate.net It offers high efficiency and requires only small sample volumes. In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. researchgate.net The differential interaction of the O-Methyl-DL-tyrosine enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. researchgate.net The enantiomer migration order can be influenced by factors such as the type of cyclodextrin used and the pH of the electrolyte. researchgate.net
Table 1: Comparison of Chiral Chromatography Methods for Amino Acid Enantiomer Analysis
| Method | Principle | Advantages | Common Applications |
|---|---|---|---|
| Chiral HPLC (CSP) | Differential interaction with a chiral stationary phase. | Direct separation without derivatization, wide applicability. | Enantiomeric purity determination of pharmaceuticals and natural products. mdpi.com |
| Marfey's Method | Pre-column derivatization to form diastereomers, followed by RP-HPLC separation. | High resolution, reliable determination of absolute configuration. acs.orgresearchgate.net | Analysis of amino acid composition in peptides and proteins. rsc.org |
| Chiral Capillary Electrophoresis | Differential interaction with a chiral selector in the electrolyte, leading to different migration times. | High separation efficiency, low sample consumption, fast analysis. researchgate.net | Analysis of chiral drugs and metabolites. researchgate.net |
Spectroscopic methods provide an alternative to chromatographic techniques for determining enantiomeric excess, often with the advantage of being non-destructive.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netacs.org Enantiomers have mirror-image CD spectra. While O-Methyl-DL-tyrosine itself would exhibit CD signals, this technique can be enhanced for quantitative analysis by using a chiral probe. For instance, the interaction of tyrosine enantiomers with chiral quantum dots has been shown to produce distinct changes in the CD spectrum, allowing for their quantification. researchgate.net A similar approach could be applied to O-Methyl-DL-tyrosine.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique that measures the differential absorption of circularly polarized infrared radiation during vibrational excitation. bruker.comwikipedia.org It provides detailed structural information and can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum with quantum chemical calculations. wikipedia.orgnih.gov VCD is sensitive to the conformation of molecules and their interactions, making it a valuable tool for studying the stereochemistry of O-Methyl-DL-tyrosine. tandfonline.comrsc.org The signals in VCD are typically weak, but modern instrumentation has improved the sensitivity of the technique. bruker.comrsc.org
Fluorescence Spectroscopy: Chiral recognition using fluorescence spectroscopy often involves a chiral fluorophore that interacts differently with the enantiomers of an analyte, leading to changes in fluorescence intensity. acs.orgresearcher.life For example, a chiral probe can be designed to exhibit a specific fluorescence response upon binding to one enantiomer of a tyrosine derivative over the other. acs.org This differential response can be correlated with the enantiomeric excess of the sample.
Table 2: Spectroscopic Techniques for Chiral Analysis
| Technique | Principle | Information Obtained | Advantages |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. acs.org | Enantiomeric excess, secondary structure of proteins. | Non-destructive, sensitive to stereochemistry. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. bruker.comwikipedia.org | Absolute configuration, conformational analysis in solution. nih.gov | Provides detailed 3D structural information. wikipedia.org |
| Fluorescence Spectroscopy | Differential interaction with a chiral fluorophore leading to changes in fluorescence. researcher.life | Enantiomeric excess, binding interactions. | High sensitivity. |
Chiral Chromatography Methods (e.g., Marfey's Method Variants) for O-Methyl-DL-Tyrosine Enantiomers
Stereochemical Influence of O-Methyl-DL-Tyrosine on Molecular Recognition and Interactions
The specific three-dimensional arrangement of atoms in the D- and L-enantiomers of O-Methyl-tyrosine dictates how they interact with other chiral molecules or environments. This principle of chiral recognition is fundamental in many biological and chemical systems.
The interactions are governed by non-covalent forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For a stable diastereomeric complex to form between a chiral selector and one enantiomer, a minimum of three points of interaction is generally required. The O-methyl group on the tyrosine derivative can influence these interactions by altering the steric hindrance and electronic properties of the phenolic side chain compared to unsubstituted tyrosine.
For example, studies on the complexation of protonated tyrosine enantiomers with chiral crown ethers have shown that the nature and number of hydrogen bonds formed differ between the D- and L-complexes, leading to different stabilities. ru.nl The L-tyrosine complex was found to be more stable, indicating preferential binding. ru.nl Similar principles would apply to O-Methyl-DL-tyrosine, where the methyl ether group would modify the hydrogen bonding capabilities of the phenolic hydroxyl group, thereby influencing its enantioselective interactions with chiral hosts.
In membrane-based separations, the stereochemistry of amino acid derivatives plays a crucial role. Functionalized carbon nanotube membranes have shown the ability to selectively permeate one enantiomer of tyrosine over the other, achieving high enantiomeric excess. neist.res.in This separation is based on the differential interactions between the enantiomers and the chiral environment of the membrane. The hydrophobicity of O-Methyl-tyrosine is greater than that of tyrosine, which can lead to stronger binding to certain chiral selectors and potentially enhanced enantioselectivity in separation processes. wur.nl
Impact of O-Methyl-DL-Tyrosine Stereochemistry on Higher-Order Self-Assembly and Material Properties (e.g., Organogelation)
The self-assembly of small molecules into well-ordered, macroscopic structures is highly dependent on the intricate network of non-covalent interactions between the constituent molecules. The stereochemistry of the building blocks can have a profound impact on the resulting supramolecular architecture and its properties.
Organogelation: Certain amino acid derivatives can act as low-molecular-weight organogelators (LMWGs), forming three-dimensional networks that immobilize an organic solvent, resulting in the formation of an organogel. nih.govresearchgate.net The gelling ability and the properties of the resulting gel, such as its thermal stability and mechanical strength, are highly dependent on the molecular structure and stereochemistry of the gelator. tandfonline.com
Derivatives of tyrosine have been shown to be effective organogelators, forming gels in various organic solvents. nih.gov The formation of these gels is attributed to a well-structured packing of the molecules, stabilized by hydrogen bonds and van der Waals interactions. nih.gov The stereochemistry of the chiral center in an O-Methyl-tyrosine-based gelator would be expected to influence the packing arrangement of the molecules in the gel fibers. A racemic mixture might form a different, potentially less ordered or weaker, gel network compared to the pure enantiomers. In some cases, a racemic mixture may not form a gel at all, while the individual enantiomers do. This is because the packing of enantiomerically pure molecules can be more efficient and lead to stronger intermolecular interactions necessary for the formation of a stable gel network. Conversely, in some systems, a racemic mixture can form a more stable structure (a racemic compound) than the pure enantiomers. The specific outcome depends on the detailed molecular interactions. Studies on other amino acid-based gelators have highlighted the critical role of stereochemistry in controlling the self-assembly process and the final properties of the material. nih.gov
Iv. Biochemical and Biological Research Trajectories of O Methyl Dl Tyrosine
Enzyme Interactions and Modulation by O-Methyl-DL-Tyrosine and its Derivatives
O-Methyl-DL-tyrosine and its derivatives have been examined for their interactions with key enzymes in tyrosine metabolism, acting as either substrates or inhibitors.
Tyrosine Phenol-Lyase (TPL): As mentioned previously, O-methyl-L-tyrosine can act as a substrate for TPL. uga.edunih.gov However, studies have also investigated O-methylated tyrosine derivatives as potential inhibitors of this enzyme. Homotyrosine and bishomotyrosine, along with their O-methyl derivatives, were found to be competitive inhibitors of TPL, although they were not particularly potent. nih.govresearchgate.net
Tyrosine Hydroxylase (TH): This enzyme is the rate-limiting step in the biosynthesis of catecholamines, converting tyrosine to L-DOPA. nih.gov Alpha-methyl-p-tyrosine is a known competitive inhibitor of tyrosine hydroxylase and has been used in research to block catecholamine synthesis. wikipedia.orgmedchemexpress.com The inhibitory mechanism is thought to involve competition with tyrosine at the enzyme's active site. wikipedia.org
L-Amino Acid Oxidase (LAAO): This enzyme is involved in the oxidative deamination of amino acids. O-methyl-l-tyrosine has been studied as a substrate for LAAO. nih.gov In contrast, α-methyl-l-tyrosine was found to be a mixed-type inhibitor of LAAO, while N-methyl-l-tyrosine acts as a non-competitive inhibitor. nih.gov
Table 1: Interaction of O-Methyl-DL-Tyrosine and its Derivatives with Tyrosine Metabolizing Enzymes
| Enzyme | Compound | Interaction Type |
| Tyrosine Phenol-Lyase | O-Methyl-L-tyrosine | Substrate uga.edunih.gov |
| O-Methyl derivatives of homotyrosine and bishomotyrosine | Competitive Inhibitor nih.govresearchgate.net | |
| Tyrosine Hydroxylase | α-Methyl-p-tyrosine | Competitive Inhibitor wikipedia.orgmedchemexpress.com |
| L-Amino Acid Oxidase | O-Methyl-L-tyrosine | Substrate nih.gov |
| α-Methyl-L-tyrosine | Mixed-type Inhibitor nih.gov | |
| N-Methyl-L-tyrosine | Non-competitive Inhibitor nih.gov |
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, with tyrosine phosphorylation being particularly crucial in signal transduction pathways. O-Methyl-L-tyrosine serves as an invaluable tool in this area of research because it is a non-phosphorylatable analog of tyrosine. researchgate.net The presence of the methyl group on the hydroxyl moiety of the tyrosine side chain physically blocks the addition of a phosphate (B84403) group by protein tyrosine kinases.
By using genetic code expansion to substitute O-Methyl-L-tyrosine for a specific tyrosine residue within a protein, researchers can effectively prevent phosphorylation at that site. researchgate.net This allows for the precise investigation of the functional consequences of a particular phosphorylation event. If a cellular process is disrupted or altered after the introduction of the non-phosphorylatable analog, it strongly suggests that the phosphorylation of that specific tyrosine is essential for the normal functioning of that process. This approach has been instrumental in dissecting the roles of tyrosine phosphorylation in numerous signaling pathways, including those involving growth factor receptors and downstream signaling molecules. researchgate.net Other non-phosphorylatable tyrosine analogs, such as p-carboxymethyl-L-phenylalanine (pCMF), have also been developed and utilized for similar purposes, further expanding the toolkit for studying protein phosphorylation. researchgate.net
Effects of O-Methyl-DL-Tyrosine on Other Relevant Enzyme Systems
While the primary focus of early research on O-Methyl-DL-tyrosine (H-DL-Tyr(Me)-OH) centered on its interaction with tyrosinase, subsequent investigations have explored its effects on other crucial enzyme systems involved in amino acid metabolism and neurotransmitter synthesis. These studies have revealed a broader biochemical profile for this compound and its derivatives, highlighting its potential to modulate various physiological pathways.
One area of investigation has been the influence of methylated tyrosine analogs on L-amino acid oxidase (LAAO). A study examining the inhibitory effects of different methylated L-tyrosine derivatives on LAAO found that α-methyl-L-tyrosine acts as a mixed-type inhibitor of the enzyme. nih.gov In contrast, N-methyl-L-tyrosine was identified as a non-competitive inhibitor of LAAO. nih.gov These findings indicate that the position of the methyl group on the tyrosine molecule is a critical determinant of its interaction with LAAO and the nature of the resulting inhibition. nih.gov
Another significant enzyme system of interest is catechol-O-methyltransferase (COMT), which plays a vital role in the degradation of catecholamines like dopamine (B1211576), norepinephrine, and epinephrine. liralab.itwikipedia.org Research has shown that COMT metabolizes L-DOPA to 3-O-methyldopa (3-OMD). wikipedia.org Given that O-Methyl-DL-tyrosine is structurally related to L-DOPA, it is plausible that it could also serve as a substrate or inhibitor for COMT. Inhibition of COMT is a therapeutic strategy in Parkinson's disease to increase the bioavailability of L-DOPA. wikipedia.orgacs.org While direct studies on this compound and COMT are limited, the known interaction of COMT with similar catechol-like structures suggests a potential for interaction. liralab.itwikipedia.org
Furthermore, the impact of tyrosine derivatives on decarboxylase enzymes has been explored. Aromatic L-amino acid decarboxylase (AADC) is a key enzyme in the synthesis of neurotransmitters, converting L-DOPA to dopamine. wikipedia.orgnih.gov Studies on α-methyl aromatic amino acids, such as α-methyl-DL-tyrosine, have shown that they can inhibit AADC from Micrococcus percitreus. tandfonline.com Specifically, α-methyl-DL-phenylalanine, a related compound, demonstrated competitive inhibition of this enzyme. tandfonline.com This suggests that α-methylation of aromatic amino acids can interfere with their decarboxylation, a crucial step in various metabolic pathways.
The following table summarizes the observed effects of O-Methyl-DL-Tyrosine and its analogs on these enzyme systems.
| Enzyme System | Compound | Observed Effect | Type of Inhibition |
| L-Amino Acid Oxidase (LAAO) | α-Methyl-L-tyrosine | Inhibition | Mixed-type |
| L-Amino Acid Oxidase (LAAO) | N-Methyl-L-tyrosine | Inhibition | Non-competitive |
| Aromatic L-Amino Acid Decarboxylase (AADC) | α-Methyl-DL-tyrosine | Inhibition | Not specified |
| Aromatic L-Amino Acid Decarboxylase (AADC) | α-Methyl-DL-phenylalanine | Inhibition | Competitive |
These findings underscore the importance of considering the broader enzymatic interactions of O-Methyl-DL-tyrosine and its analogs beyond tyrosinase. The ability of these compounds to modulate the activity of enzymes like LAAO, COMT, and AADC points to a more complex biochemical role with potential implications for various physiological processes.
In Vitro and Cellular Studies on Biological Activities of O-Methyl-DL-Tyrosine Analogues
The structural framework of O-Methyl-DL-tyrosine has served as a template for the synthesis and evaluation of various analogues, with researchers exploring how modifications to the core molecule influence its biological activity. These in vitro and cellular studies have spanned diverse areas, including cancer cell proliferation, antimicrobial activity, and receptor binding.
A significant body of research has focused on incorporating O-methyltyrosine into peptide analogues to investigate their structure-activity relationships. For instance, analogues of oxytocin (B344502) and vasopressin containing O-methyltyrosine have been synthesized and evaluated for their uterotonic and pressor activities. researchgate.net In one study, the D-configuration of O-methyltyrosine in an oxytocin analogue resulted in a potent antagonist of the uterotonic effect of oxytocin in vitro. researchgate.net
In the realm of oncology, derivatives of tyrosine have been investigated for their cytotoxic effects on cancer cell lines. A study on glycosylated N-fatty acyl-L-tyrosines demonstrated moderate activity against a panel of cancer cell lines, including A549 (lung), PC3 (prostate), MDA-MB-231 (breast), and HepG2 (liver). ias.ac.in Notably, oleic acid analogues of these compounds exhibited significant cytotoxicity against the MDA-MB-231 cell line. ias.ac.in Another study synthesized novel nilotinib (B1678881) analogues, which are tyrosine kinase inhibitors, and found that they inhibited platelet aggregation and induced apoptosis in HepG2 liver cancer cells. mdpi.com
The antimicrobial properties of tyrosine derivatives have also been a subject of investigation. Non-glycosylated N-fatty acyl-L-tyrosine and its methyl ester derivatives have shown excellent to moderate antimicrobial activity against certain bacterial strains. ias.ac.in
Furthermore, the incorporation of modified tyrosines into proteins through cell-free synthesis systems has been explored. Studies have shown that various ring-substituted tyrosines, including those with methyl groups, can be incorporated into proteins, although with lower efficiency than the native L-tyrosine. rsc.org This research opens up possibilities for creating proteins with novel properties.
The following table provides a summary of the biological activities observed for various O-Methyl-DL-tyrosine analogues in in vitro and cellular studies.
| Analogue Class | Biological Activity | Cell Line/System | Key Findings |
| Oxytocin Analogues containing D-O-Methyltyrosine | Uterotonic Inhibition | In vitro assay | Potent antagonist of oxytocin's uterotonic effect. researchgate.net |
| Glycosylated N-fatty acyl-L-tyrosines | Cytotoxicity | A549, PC3, MDA-MB-231, HepG2 | Moderate activity; oleic acid analogues showed significant cytotoxicity against MDA-MB-231. ias.ac.in |
| Nilotinib Analogues | Antiplatelet & Antitumor | Platelets, HepG2 | Inhibited platelet aggregation and induced apoptosis in HepG2 cells. mdpi.com |
| Non-glycosylated N-fatty acyl-L-tyrosine | Antimicrobial | Bacterial strains | Excellent to moderate activity. ias.ac.in |
| Ring-substituted Tyrosines | Protein Incorporation | E. coli cell-free system | Successful incorporation into proteins, albeit at a lower rate than native tyrosine. rsc.org |
These in vitro and cellular studies highlight the versatility of the O-methyltyrosine scaffold in generating compounds with a wide range of biological activities. The findings from this research provide a foundation for the further development of novel therapeutic agents and biochemical probes based on this unique amino acid derivative.
V. Advanced Spectroscopic and Structural Characterization of O Methyl Dl Tyrosine and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of O-Methyl-DL-Tyrosine
NMR spectroscopy stands as a cornerstone for the structural analysis of O-Methyl-DL-Tyrosine, offering precise information about the atomic arrangement within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of O-Methyl-DL-Tyrosine. The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
In a typical ¹H NMR spectrum of O-Methyl-DL-Tyrosine, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the alpha-proton, and the beta-protons of the amino acid side chain are observed. The methoxy group protons characteristically appear as a singlet. acs.org
The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, the alpha- and beta-carbons, and the methoxy carbon.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for O-Methyl-Tyrosine Derivatives Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on solvent and experimental conditions. Data is representative for the tyrosine moiety.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~4.6 | ~56.4 |
| β-CH₂ | ~3.0-3.1 | ~37.5 |
| Aromatic CH | ~6.8-7.2 | ~114-130 |
| Methoxy (OCH₃) | ~3.7 | ~55.0 |
| Carboxyl (COOH) | Not always observed | ~172.7 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning proton and carbon signals definitively and for studying the conformation of O-Methyl-DL-Tyrosine. ipb.pthmdb.ca A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the connectivity within the molecule. ipb.pt An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon skeleton. hmdb.ca
When O-Methyl-DL-Tyrosine is incorporated into a peptide chain (a conjugate), 2D NMR methods like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) become crucial. acs.org TOCSY establishes correlations between all protons within a spin system, identifying all protons belonging to a specific amino acid residue. acs.orgipb.pt NOESY provides information about protons that are close in space, which is essential for determining the three-dimensional structure and conformation of the peptide. The methylation of the tyrosine hydroxyl group can influence the local conformation and interactions of the peptide, which can be monitored by changes in NOE cross-peak intensities.
¹H NMR and ¹³C NMR Spectral Analysis
Mass Spectrometry (MS) for Identification and Purity Assessment of O-Methyl-DL-Tyrosine
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition, as well as for structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.govnih.govanimbiosci.org For O-Methyl-DL-Tyrosine (C₁₀H₁₃NO₃), HRMS can confirm its molecular weight and elemental composition, distinguishing it from other isobaric compounds. This is a critical step in verifying the identity and purity of a synthesized or isolated sample. researchgate.net
Table 2: HRMS Data for O-Methyl-DL-Tyrosine
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Calculated Monoisotopic Mass | 195.08954 u |
| Protonated Ion [M+H]⁺ | 196.09682 u |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to produce a spectrum of product ions. acs.orgresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. researchgate.net
In the MS/MS analysis of protonated O-Methyl-DL-Tyrosine ([M+H]⁺), characteristic fragmentation pathways are observed. A common fragmentation is the neutral loss of formic acid (HCOOH), which corresponds to a mass loss of 46 Da. nih.govresearchgate.net Another significant fragmentation pathway involves the loss of the side chain, leading to a fragment ion corresponding to the backbone. When O-Methyl-DL-Tyrosine is part of a peptide, MS/MS is essential for sequencing the peptide and confirming the position of the modified amino acid. acs.org The fragmentation patterns of peptides containing O-Methyl-DL-Tyrosine will produce specific b- and y-type ions that include the mass of this modified residue. nih.gov
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of O-Methyl-DL-Tyrosine
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.commdpi.com The resulting spectra provide a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. mdpi.comresearchgate.net
Table 3: General IR and Raman Vibrational Frequencies for Key Functional Groups in O-Methyl-DL-Tyrosine
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid (COOH) | O-H Stretch (broad) | 2500-3300 |
| C=O Stretch | 1700-1725 | |
| Amine (NH₂⁺) | N-H Stretch | 3000-3300 |
| N-H Bend | 1500-1640 | |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| C-H Stretch | 3000-3100 | |
| Methoxy Group | C-O Stretch | 1000-1300 |
| C-H Stretch | 2850-2960 |
X-ray Crystallography of O-Methyl-DL-Tyrosine-Containing Structures and Complexes
X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of a crystalline substance. nih.gov This method provides precise coordinates of atoms within a crystal lattice, offering detailed insights into bond lengths, bond angles, and conformational arrangements. nih.gov While specific crystallographic data for O-Methyl-DL-Tyrosine (H-DL-TYR(ME)-OH) is not extensively detailed in foundational literature, the analysis of closely related tyrosine derivatives and their complexes provides a robust framework for understanding its potential solid-state structure.
The crystal structure of analogous compounds, such as DL-α-Methyltyrosine, has been determined. researchgate.net In one study, DL-α-Methyltyrosine was found to crystallize as a monohydrate in a zwitterionic form. researchgate.net The crystal packing is characterized by a three-dimensional network formed through a series of hydrogen bonds. Molecules are linked by N—H⋯O hydrogen bonds, creating chains that are further interconnected by another N—H⋯O bond to form a ring motif. researchgate.net Water molecules play a crucial role in linking these motifs via O—H⋯O hydrogen bonds. researchgate.net Such detailed structural information is vital for understanding intermolecular interactions in the solid state.
Similarly, the crystal structures of L-tyrosine methyl ester hydrochloride have been analyzed both in a solvent-free form and as a methanol (B129727) monosolvate. researchgate.net These studies reveal how different crystallization solvents can impact the final crystal packing. researchgate.net The solvent-free structure is characterized by two-dimensional layers linked by N—H⋯Cl and O—H⋯Cl hydrogen bonds, whereas the inclusion of a methanol molecule in the solvate introduces additional O—H⋯O hydrogen bonds, resulting in a three-dimensional network. researchgate.net The conformation of the tyrosine side chain was observed to differ between the two forms, highlighting the influence of crystal packing forces on molecular geometry. researchgate.net
In the context of complexes, ruthenium-nitrosyl complexes with various amino acids, including L-tyrosine, have been synthesized and structurally characterized by X-ray diffraction. acs.org These studies revealed that the amino acid coordinates to the ruthenium center as a bidentate ligand through the nitrogen of the amino group and the oxygen of the carboxylate group. acs.org The specific isomeric form isolated was identified as mer(Cl),trans(NO,O)-[RuCl₃(AA–H)(NO)]⁻. acs.org The analysis of such metal complexes is critical for the development of new therapeutic agents and for understanding the coordination chemistry of modified amino acids.
The crystallographic data for a related compound, DL-tyrosine, shows it crystallizes in the orthorhombic space group Pna2₁, with the molecular dimensions being nearly identical to those of L-tyrosine. scispace.com The study of both the racemic (DL) and pure enantiomeric (L) forms helps in understanding the influence of molecular packing on conformation. scispace.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃NO₂·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| a (Å) | 13.907(3) |
| b (Å) | 5.771(3) |
| c (Å) | 15.541(3) |
| β (°) | 102.23(2) |
| Z | 2 |
| Key Interactions | N—H⋯O and O—H⋯O hydrogen bonds forming a 3D framework |
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies of O-Methyl-DL-Tyrosine Peptides
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiral properties and secondary structure of macromolecules. researchgate.netsubr.edu It relies on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum provides valuable information on the conformational arrangement of the peptide backbone, including the presence of α-helices, β-sheets, turns, and random coil structures. subr.edu
The incorporation of modified amino acids like O-Methyl-DL-Tyrosine into a peptide sequence can significantly influence its conformational preferences. CD spectroscopy is an ideal tool to study these effects. The far-UV region of the CD spectrum (typically 190-250 nm) is particularly sensitive to the peptide backbone conformation.
α-Helices are characterized by two negative bands of similar magnitude around 222 nm (n→π* transition) and 208 nm (π→π* transition), and a strong positive band around 190 nm (π→π* transition). beilstein-journals.org
β-Sheets typically show a negative band around 216-218 nm and a positive band around 195-200 nm.
Random Coil structures lack a defined secondary structure and usually exhibit a strong negative band below 200 nm.
Research on stapled peptides containing other α-methylated amino acids, such as d- or l-α-methyl-thialysine, has demonstrated the utility of CD spectroscopy in this area. mdpi.com In these studies, CD analysis was used to quantify the percentage of α-helicity. mdpi.com It was found that introducing α-methylated residues can stabilize helical conformations, leading to an increased α-helicity compared to peptides with unmodified residues. mdpi.com For instance, one study showed that a stapled peptide with l-α-methyl-thialysine had approximately 1.7-fold greater α-helicity than its non-methylated counterpart. mdpi.com This stabilizing effect is attributed to the steric constraints imposed by the methyl group on the peptide backbone, which limits the available conformational space and favors helical structures.
When studying peptides containing O-Methyl-DL-Tyrosine, CD spectroscopy can be employed to:
Determine the predominant secondary structure in solution.
Investigate the conformational stability of the peptide under various conditions such as changes in temperature, pH, or solvent polarity. subr.edu
Compare the structural impact of the L- and D-enantiomers of O-Methyl-Tyrosine within a peptide sequence.
The near-UV CD spectrum (250-320 nm) can also provide information, as it is sensitive to the environment of aromatic side chains like that of tyrosine. Changes in the tertiary structure or the local environment of the O-Methyl-Tyrosine residue would be reflected in this region. The combination of far- and near-UV CD spectroscopy offers a comprehensive picture of the peptide's structure in solution. nih.gov
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~190 | ~208, ~222 |
| β-Sheet | ~195-200 | ~216-218 |
| Random Coil | ~212 | ~198 |
| Type I β-Turn | ~205 | ~225, ~185 |
Vi. Computational and Theoretical Investigations of O Methyl Dl Tyrosine
Quantum Chemical Calculations (e.g., Density Functional Theory) for O-Methyl-DL-Tyrosine
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of O-Methyl-DL-Tyrosine. rsdjournal.orgijcce.ac.ir DFT offers a balance between accuracy and computational cost, making it a popular method for studying molecular systems. researchgate.netmdpi.com
The first step in a computational study is often the optimization of the molecule's geometry to find its most stable three-dimensional structure. scielo.org.mx For O-Methyl-DL-Tyrosine, DFT calculations using basis sets like 6-311G(d,p) can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculated parameters for the amino acid backbone and the methoxy-substituted phenyl ring are expected to be in excellent agreement with experimental data where available. researchgate.net
Analysis of the electronic structure provides insight into the molecule's reactivity. The distribution of electrons can be visualized through maps of Molecular Electrostatic Potential (MEP), which identify electrophilic and nucleophilic sites. scielo.org.mx The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com Studies on similar aromatic amino acids show that the aromatic ring and the carboxyl and amino groups are key features in the electronic landscape. researchgate.net
Table 1: Predicted Geometrical Parameters for Tyrosine Derivatives using DFT This table presents typical bond length and angle values for the core structure of tyrosine, which are comparable to what would be calculated for O-Methyl-DL-Tyrosine. Data is based on studies of tyrosine and its analogs. researchgate.net
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | Cα - Cβ | ~1.50 - 1.56 Å |
| Cβ - Cγ (ring) | ~1.51 Å | |
| Cα - C' (carbonyl) | ~1.56 Å | |
| Phenyl C-C | ~1.39 - 1.40 Å | |
| Phenyl C-O | ~1.37 Å | |
| O-CH3 | ~1.42 Å | |
| Bond Angles (°) | N - Cα - Cβ | ~110° - 111° |
| Cα - Cβ - Cγ | ~114° | |
| Cβ - Cγ - Cδ1 | ~121° |
DFT is also employed to study the energy changes that occur during chemical reactions. This includes calculating the thermodynamics and kinetics of transformations involving O-Methyl-DL-Tyrosine. For instance, the energetics of protonation, decomposition, or metabolic reactions can be investigated. rsdjournal.org Quantum chemical methods can model reaction pathways and determine the activation energies of transition states, providing a deeper understanding of reaction mechanisms. researchgate.net
Studies on the oxidation of tyrosine, a closely related compound, have utilized computational methods to explore proton-coupled electron transfer (PCET) processes. acs.org Such calculations are vital for understanding how O-Methyl-DL-Tyrosine might behave in oxidative stress environments or as part of enzymatic reactions. The calculations can predict reaction enthalpies, free energies, and potential energy surfaces for reactions such as hydroxylation or radical-mediated processes. researchgate.netelifesciences.org
Molecular Geometry and Electronic Structure Analysis
Molecular Dynamics (MD) Simulations of O-Methyl-DL-Tyrosine in Solvents and Biological Environments
While quantum mechanics describes electronic details, molecular dynamics (MD) simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. MD simulations are essential for understanding the conformational flexibility of O-Methyl-DL-Tyrosine and its interactions with its environment, such as water or a protein binding site. plos.orgacs.orgmdpi.com
Simulations typically involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms to model their motion over nanoseconds or even microseconds. amegroups.cnmdpi.com These simulations reveal how the molecule rotates, flexes, and interacts with surrounding water molecules, providing insights into its solvation properties and dynamic behavior. plos.orgresearchgate.net The choice of force field (e.g., AMBER, GROMOS) is critical for the accuracy of the simulation. mdpi.comamegroups.cn Analysis of the MD trajectory can reveal stable conformations, hydrogen bonding networks, and the accessible surface area of the molecule. nih.gov
Table 2: Typical Parameters for an MD Simulation of an Amino Acid in Water This table outlines a general protocol for setting up an MD simulation, applicable to O-Methyl-DL-Tyrosine. amegroups.cnmdpi.com
| Parameter | Description | Typical Value/Method |
| Force Field | Set of parameters describing the potential energy of the system | GROMACS, AMBER, OPLS |
| Solvent Model | Model for water molecules | SPC, TIP3P, TIP4P nih.gov |
| System Setup | Solvated molecule in a periodic boundary box | Minimum distance of 1.0 nm from box edge |
| Energy Minimization | Removal of steric clashes | Steepest descent algorithm |
| Equilibration | Heating and stabilizing the system at target temperature and pressure | NVT (constant volume) followed by NPT (constant pressure) ensembles |
| Production Run | Data collection phase | 100-200 ns or longer plos.orgresearchgate.net |
| Time Step | Integration time step for motion equations | 2 fs (with constraints on H-bonds) mdpi.com |
| Temperature/Pressure | Control algorithms | V-rescale thermostat, Berendsen barostat mdpi.com |
Docking Studies and Protein-Ligand Interaction Modeling with O-Methyl-DL-Tyrosine
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like O-Methyl-DL-Tyrosine) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition. nottingham.ac.uk
In a docking study, the O-Methyl-DL-Tyrosine molecule would be placed into the active site of a target protein, and a scoring function would be used to estimate the binding affinity for numerous possible conformations. plos.org The results provide a model of the protein-ligand complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govresearchgate.net For example, studies have used docking to investigate the binding of O-Methyl-L-tyrosine to the active site of aminoacyl-tRNA synthetase, identifying crucial hydrogen bonds and hydrophobic contacts that determine binding specificity. plos.orgresearchgate.net
Table 3: Example of Predicted Interactions for O-Methyl-L-Tyrosine in a Protein Binding Site Based on docking and MD simulation studies of O-Methyl-L-Tyrosine (OMY) with a mutant aminoacyl-tRNA synthetase (aaRS). plos.orgresearchgate.net
| Interaction Type | OMY Group | Protein Residue(s) |
| Hydrogen Bonds | Amino group (-NH3+) | Asp, Gln |
| Carboxyl group (-COO-) | Gln, Tyr | |
| Hydrophobic Interactions | Phenyl ring | Val, Ile, Leu, Ala |
| Methyl group (-OCH3) | Ala, Pro |
Predictive Modeling for Biological Activity and Pharmacological Profiles of O-Methyl-DL-Tyrosine Derivatives
Computational models can be built to predict the biological activity and pharmacological properties of novel compounds before they are synthesized. Quantitative Structure-Activity Relationship (QSAR) is a primary method used for this purpose. mdpi.comnih.govfrontiersin.org QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. researchgate.netresearchgate.net
To build a QSAR model for derivatives of O-Methyl-DL-Tyrosine, one would first create a library of virtual derivatives by modifying its structure. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. These descriptors are then correlated with known biological activity data using statistical methods to create a predictive model. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. mdpi.comnih.gov
In addition to activity, computational models are widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. tandfonline.com Predicting these pharmacological profiles early in the drug discovery process helps to identify candidates with better drug-like properties and fewer potential liabilities. researchgate.net
Vii. Research Applications in Chemical Biology and Biotechnology Beyond Direct Therapeutic Use
Probing Protein Structure-Function Relationships with O-Methyl-DL-Tyrosine Analogs
The substitution of natural amino acids with analogs like O-Methyl-DL-tyrosine is a powerful technique for dissecting the intricate relationship between a protein's structure and its function. caltech.edunih.gov Tyrosine, with its phenolic hydroxyl group, often plays critical roles in enzyme catalysis, protein-protein interactions, and signal transduction through phosphorylation.
Development of Biosensors and Responsive Materials Utilizing O-Methyl-DL-Tyrosine Derivatives (e.g., Anion-Responsive Organogels)
The unique chemical properties of amino acid derivatives are being harnessed to create novel "smart" materials and biosensors. While research on O-Methyl-DL-tyrosine in this specific area is still emerging, studies on similar tyrosine derivatives provide a strong proof of concept.
Simple tyrosine derivatives have been shown to act as low molecular weight organogelators, capable of gelling a wide variety of organic solvents. researchgate.netnih.gov These gels are formed through the self-assembly of the molecules into fibrous networks held together by hydrogen bonds and other non-covalent interactions. researchgate.netnih.govmetu.edu.tr A study on a related compound, H-D-Tyr(tBu)-OH, demonstrated its ability to form organogels, whereas the racemic H-DL-Tyr(tBu)-OH and H-Tyr(Me)-OH (a close analog to the subject of this article) did not form gels under the tested conditions, highlighting the critical role of specific molecular structures in self-assembly. frontiersin.org
By modifying the side chain, it is possible to create materials that respond to specific stimuli. For example, by replacing a tert-butyl protecting group on a tyrosine derivative with a tert-butyldimethylsilyl (TBDMS) group, researchers created an organogel that responds to fluoride (B91410) ions at concentrations as low as 0.2 ppm. researchgate.netnih.gov This demonstrates the potential for developing highly sensitive chemical sensors. The development of such stimuli-responsive materials, including those sensitive to sonication, opens up applications in drug delivery, tissue engineering, and smart electronics. researchgate.netresearchgate.net The principles used in these systems could foreseeably be applied to O-Methyl-DL-tyrosine derivatives to create new biosensors and responsive materials. mdpi.comsciencedaily.com
| Derivative Example | Stimulus/Target | Potential Application | Key Finding |
| L-Tyr(TBDMS)-OH | Fluoride Anion | Chemical Sensor | Forms an anion-responsive organogel, detecting low ppm concentrations. researchgate.netnih.gov |
| H-D-Tyr(tBu)-OH | Solvents | Organogelator | Capable of gelling various organic solvents like sunflower oil and diesel. frontiersin.org |
Use of O-Methyl-DL-Tyrosine in Peptide and Protein Engineering for Enhanced Stability or Novel Functionality
Protein engineering aims to create proteins with improved or entirely new properties. researchgate.net The incorporation of ncAAs like O-Methyl-DL-tyrosine offers a rational approach to enhance protein stability, alter catalytic activity, and introduce novel functionalities. rsc.orgcore.ac.uk
Replacing key amino acids with ncAAs can confer desirable properties. For example, replacing hydrophobic residues can increase an enzyme's catalytic activity or its stability in non-aqueous solvents. rsc.org The introduction of O-Methyl-DL-tyrosine can be used to block a potential phosphorylation site, thereby creating a protein that is resistant to a specific signaling pathway, or to enhance hydrophobic interactions within a protein core to increase its thermostability. The ability to introduce a wide array of chemical functionalities—such as keto groups, azides, or alkynes—via other unnatural amino acids opens up possibilities for bio-orthogonal chemistry, allowing proteins to be labeled with probes or conjugated to other molecules with high specificity. rsc.orgresearchgate.net This powerful toolkit enables the design of proteins for a vast range of applications, including biocatalysis, therapeutics, and materials science. researchgate.netresearchgate.net
Ix. Future Research Directions and Emerging Trends for O Methyl Dl Tyrosine Studies
Integration with Systems Biology and Proteomics Approaches
The integration of O-Methyl-DL-Tyrosine research with systems biology and proteomics offers a powerful lens to understand its systemic effects. Systems biology approaches can model the metabolic pathways influenced by O-Methyl-DL-Tyrosine, providing insights into its broader physiological impact. nih.gov Proteomics, the large-scale study of proteins, is crucial for identifying proteins that are post-translationally modified by methylation, a process that can alter their function, localization, and interactions. biorxiv.org
Future studies will likely focus on developing comprehensive maps of the "methylproteome" to understand how O-Methyl-DL-Tyrosine influences cellular processes. biorxiv.org This involves the use of advanced mass spectrometry-based techniques to identify and quantify methylated proteins in cells or tissues treated with O-Methyl-DL-Tyrosine. biorxiv.org By combining these data with metabolic profiling, researchers can build predictive models of how this compound affects cellular networks, potentially identifying new therapeutic targets or biomarkers for diseases where tyrosine metabolism is dysregulated. nih.govhmdb.ca
Key Research Areas:
Metabolic Profiling: Analyzing the global changes in metabolite levels in response to O-Methyl-DL-Tyrosine to understand its impact on cellular metabolism. hmdb.campg.de
Methylproteome Analysis: Identifying and quantifying proteins that are methylated following the introduction of O-Methyl-DL-Tyrosine to elucidate its specific cellular targets. biorxiv.org
Network Biology: Constructing and analyzing protein-protein interaction and metabolic networks to predict the systemic effects of O-Methyl-DL-Tyrosine.
Exploration of Advanced Materials Science Applications for O-Methyl-DL-Tyrosine Derivatives
Tyrosine and its derivatives are increasingly recognized for their potential in materials science, particularly in the development of biocompatible and biodegradable polymers for biomedical applications. acs.orgnih.gov The unique chemical structure of tyrosine, with its phenolic side chain, makes it a valuable monomer for creating a variety of polymers, including polycarbonates, polyarylates, and polyurethanes. acs.orgdntb.gov.uaresearchgate.net
The incorporation of O-Methyl-DL-Tyrosine into these polymers could offer several advantages. The methyl group can alter the polymer's properties, such as its hydrophobicity, degradation rate, and mechanical strength. frontiersin.org This opens up possibilities for designing "smart" biomaterials that can be tailored for specific applications, such as drug delivery systems, tissue engineering scaffolds, and biosensors. acs.orgnih.gov
Future research in this area will likely focus on:
Synthesis of Novel Polymers: Creating new polymers based on O-Methyl-DL-Tyrosine and characterizing their physicochemical properties. researchgate.net
Biocompatibility and Biodegradability Studies: Evaluating the in vitro and in vivo performance of these new materials for biomedical applications. nih.gov
Functionalized Materials: Developing materials with specific functionalities, such as the ability to release drugs in a controlled manner or to promote cell growth for tissue regeneration.
Table 1: Potential Applications of O-Methyl-DL-Tyrosine-Derived Polymers
| Application Area | Potential Advantage of O-Methyl-DL-Tyrosine Incorporation |
|---|---|
| Drug Delivery | Modified release kinetics and enhanced drug stability. chemimpex.com |
| Tissue Engineering | Tunable mechanical properties and degradation rates for optimal scaffold design. acs.org |
| Biosensors | Altered surface chemistry for improved analyte binding and detection. |
Development of Novel Synthetic Routes and Biocatalytic Production Methods for O-Methyl-DL-Tyrosine
The availability of O-Methyl-DL-Tyrosine is crucial for its study and application. While chemical synthesis methods exist, there is a growing interest in developing more efficient, sustainable, and stereoselective synthetic routes. prepchem.comprepchem.compatsnap.com This includes the exploration of new catalysts and reaction conditions to improve yield and reduce byproducts.
A particularly promising area is the use of biocatalysis, which employs enzymes or whole microorganisms to produce desired compounds. frontiersin.org Metabolic engineering of microorganisms like E. coli has already shown success in producing tyrosine and other derivatives. frontiersin.org Future research could focus on engineering metabolic pathways to directly synthesize O-Methyl-DL-Tyrosine from simple carbon sources like glucose, offering a greener and potentially more cost-effective production method. frontiersin.org
Emerging Synthetic Strategies:
Asymmetric Synthesis: Developing methods to selectively produce either the D- or L-enantiomer of O-Methyl-Tyrosine, which is important for pharmaceutical applications.
Flow Chemistry: Utilizing continuous flow reactors for a more controlled and scalable synthesis of O-Methyl-DL-Tyrosine.
Engineered Biosynthesis: Creating microbial cell factories specifically designed for the high-yield production of O-Methyl-DL-Tyrosine. frontiersin.org
Exploration of Undiscovered Biochemical Roles and Interactions of O-Methyl-DL-Tyrosine in Complex Biological Systems
While some functions of methylated amino acids are known, the specific biochemical roles of O-Methyl-DL-Tyrosine are not fully understood. frontiersin.orgacs.org It is known that tyrosine is a precursor to important molecules like neurotransmitters and hormones. The methylation of tyrosine could significantly alter its metabolic fate and biological activity.
Future research will likely delve into the undiscovered roles of O-Methyl-DL-Tyrosine in various biological processes. This could involve investigating its effects on neurotransmitter signaling, hormone regulation, and its potential as a biomarker for certain diseases. nih.govmsdmanuals.com For instance, altered levels of methylated amino acids have been linked to various pathological conditions, and O-Methyl-DL-Tyrosine could be a yet-unexplored piece of this puzzle. nih.govmsdmanuals.com
Potential Areas of Investigation:
Neurobiology: Studying the effect of O-Methyl-DL-Tyrosine on the synthesis and metabolism of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine. chemimpex.comwikipedia.org
Endocrinology: Investigating how O-Methyl-DL-Tyrosine influences the production and signaling of thyroid hormones.
Disease Biomarkers: Exploring the potential of O-Methyl-DL-Tyrosine as a diagnostic or prognostic marker for metabolic disorders or neurological diseases. nih.gov
Methodological Advancements in Characterization and Analysis Techniques Specific to O-Methyl-DL-Tyrosine
The accurate and sensitive detection and quantification of O-Methyl-DL-Tyrosine are essential for all areas of its research. Current analytical techniques for amino acid analysis include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). nih.govkoreascience.krcreative-proteomics.com
Future advancements will likely focus on developing methods with higher sensitivity, specificity, and throughput for the analysis of O-Methyl-DL-Tyrosine in complex biological samples. This includes the development of novel derivatization reagents to improve its detection by HPLC or GC, as well as the use of advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) for unambiguous identification and quantification. acs.orgnih.gov Chiral separation techniques are also crucial to distinguish between the D- and L-enantiomers of O-Methyl-Tyrosine, as they may have different biological activities. researchgate.net
Table 2: Advanced Analytical Techniques for O-Methyl-DL-Tyrosine Analysis
| Technique | Principle | Application for O-Methyl-DL-Tyrosine |
|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Highly sensitive and specific quantification in biological fluids and tissues. creative-proteomics.com |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Analysis of O-Methyl-DL-Tyrosine after derivatization to increase volatility. creative-proteomics.com |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Quantification of the individual D- and L-isomers of O-Methyl-Tyrosine. researchgate.net |
| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei to determine molecular structure. | Structural elucidation and confirmation of synthesized O-Methyl-DL-Tyrosine. researchgate.net |
Q & A
Q. What methodologies ensure the chemical stability of H-DL-TYR(ME)-OH during experimental workflows?
To maintain stability, store the compound at recommended temperatures (e.g., -20°C in desiccated conditions) and avoid exposure to incompatible materials such as strong acids/alkalis or oxidizing agents. Monitor degradation using HPLC or mass spectrometry, particularly under prolonged reaction conditions .
Q. What protocols are essential for safe handling and disposal of this compound in laboratory settings?
Use PPE (gloves, lab coats, goggles) and work in a fume hood to minimize inhalation risks. Dispose of waste via approved chemical waste channels, adhering to local regulations. Document hazards such as skin/eye irritation and respiratory risks as per GHS classifications .
Q. How should researchers validate the enantiomeric purity of synthesized this compound?
Employ chiral chromatography (e.g., HPLC with chiral stationary phases) or circular dichroism spectroscopy. Compare retention times or optical rotation values against certified standards. Validate purity thresholds (e.g., ≥95%) for reproducibility in downstream applications .
Advanced Research Questions
Q. How can conflicting stability data for this compound across studies be systematically resolved?
Conduct controlled replication studies under standardized conditions (pH, temperature, solvent systems). Use differential scanning calorimetry (DSC) to assess thermal stability and FTIR to track functional group integrity. Cross-reference findings with metadata from prior studies to identify environmental or methodological variables causing discrepancies .
Q. What experimental designs optimize this compound integration into multi-step enzymatic assays without compromising activity?
Pre-test compatibility with assay buffers (e.g., Tris-HCl, PBS) using kinetic assays to monitor substrate conversion. Adjust concentrations to avoid solubility issues or non-specific binding. Validate results with negative controls (e.g., omitting the compound) and statistical power analysis to ensure robustness .
Q. How can researchers align this compound studies with NIH guidelines for preclinical reporting?
Adhere to NIH’s rigor and reproducibility standards by documenting synthesis batches, storage conditions, and purity metrics. Include detailed methods for blinding, randomization, and sample-size justification in manuscripts. Use checklists (e.g., ARRIVE) for animal or cell-based studies to enhance transparency .
Q. What strategies mitigate risks of hazardous decomposition during high-temperature reactions involving this compound?
Use inert atmospheres (e.g., nitrogen) and real-time gas monitoring (e.g., FTIR or MS) to detect toxic fumes. Design fail-safe cooling systems for exothermic reactions. Pre-screen reaction conditions via small-scale calorimetry to identify thermal runaway thresholds .
Methodological Guidance
- Data Presentation : Structure manuscripts to include raw stability data (e.g., degradation half-lives), analytical validation parameters (e.g., LOD/LOQ), and statistical tests (e.g., ANOVA for batch comparisons) .
- Literature Integration : Use systematic review frameworks to synthesize prior findings on tyrosine derivatives, highlighting gaps in mechanistic studies or translational applications .
- Ethical Compliance : For human cell-based studies, ensure informed consent protocols and IRB approvals are explicitly stated, even if the compound is not directly administered to participants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
